![molecular formula C24H22ClN3O2S B11039237 (1Z)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039237.png)
(1Z)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that features a unique structure combining multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrroloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Formation of the imidazolidinone ring: This can be synthesized through condensation reactions involving urea or thiourea derivatives.
Final assembly: The final compound is obtained through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1Z)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Condensation reagents: Aldehydes, ketones, carboxylic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions may introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as stability, reactivity, or specific interactions with other materials.
Mechanism of Action
The mechanism of action of (1Z)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function.
Altering cellular pathways: Affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a quinoline core structure.
Imidazolidinone derivatives: Compounds containing an imidazolidinone ring.
Chlorophenyl compounds: Compounds with a chlorophenyl group.
Uniqueness
What sets (1Z)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its unique combination of these structural features. This combination imparts specific chemical and biological properties that may not be present in other similar compounds.
Properties
Molecular Formula |
C24H22ClN3O2S |
|---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
5-[9-(4-chlorophenyl)-2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-2-sulfanylideneimidazol-4-one |
InChI |
InChI=1S/C24H22ClN3O2S/c1-12-9-15-17(18-20(29)27-22(31)26-18)21(30)28-19(15)16(10-12)24(4,11-23(28,2)3)13-5-7-14(25)8-6-13/h5-10,30H,11H2,1-4H3,(H,27,29,31) |
InChI Key |
ZOTLSCBYZRXOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(CC(N3C(=C2C4=NC(=S)NC4=O)O)(C)C)(C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


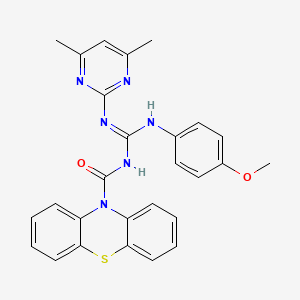
![3-Cyclohexyl-7-imino-4,6-dioxaspiro[bicyclo[3.2.1]octane-8,1'-cyclohexane]-1,2,2-tricarbonitrile](/img/structure/B11039183.png)
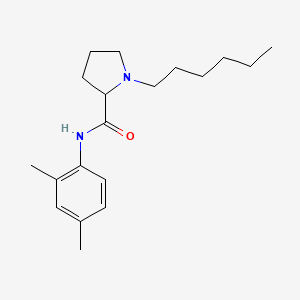
![N-hexyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11039196.png)
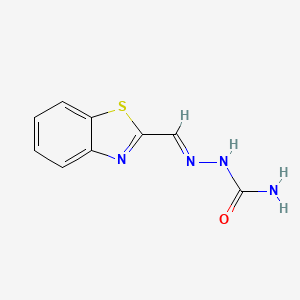
![Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate](/img/structure/B11039199.png)
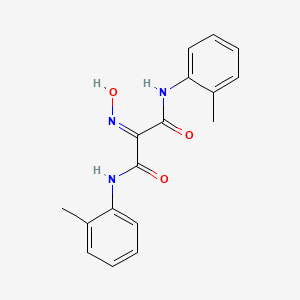
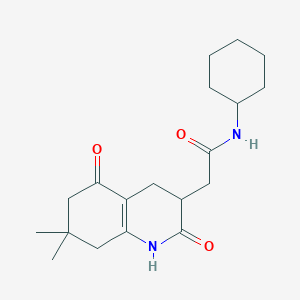
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11039213.png)
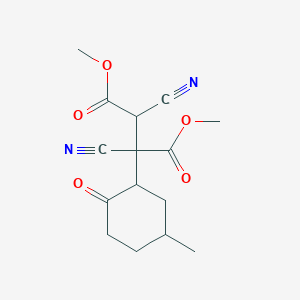
![2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B11039223.png)
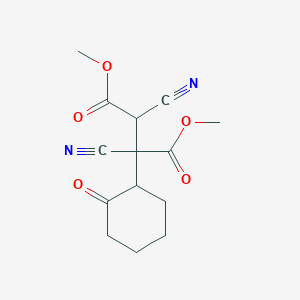
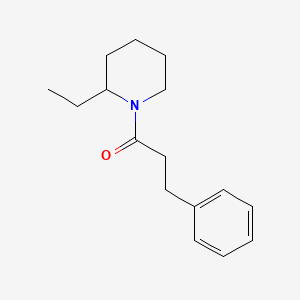
![ethyl (2Z)-2-{1-[(2,5-dioxopyrrolidin-1-yl)acetyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate](/img/structure/B11039249.png)
